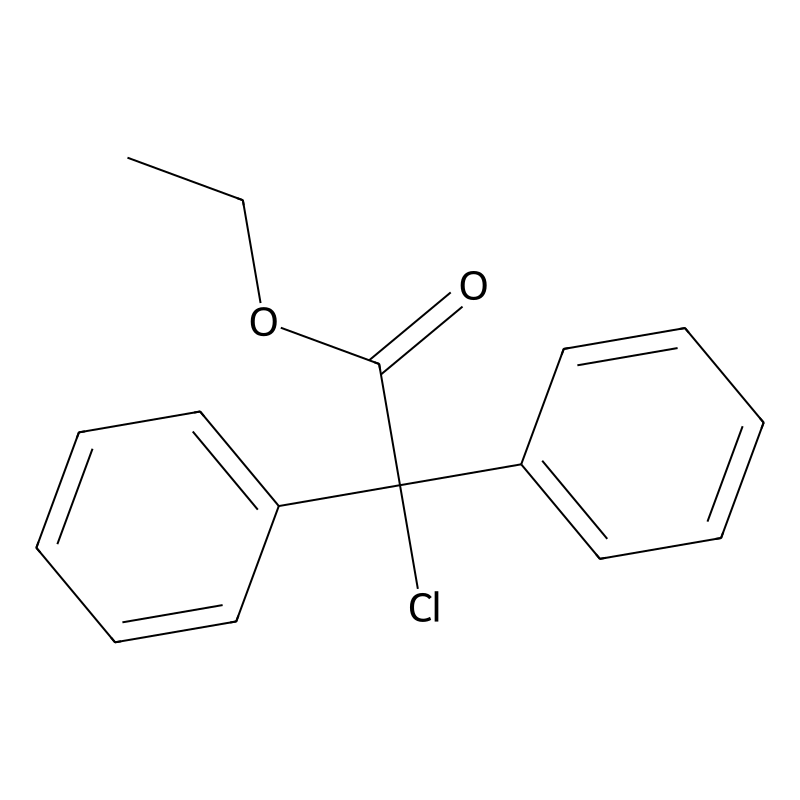

Ethyl chloro(diphenyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl chloro(diphenyl)acetate is an organic compound with the molecular formula and a molecular weight of approximately 288.75 g/mol. This compound features a chloro group attached to an ethyl ester of diphenylacetic acid, making it part of the larger family of chlorinated esters. The structure consists of two phenyl groups attached to a central acetic acid moiety, which is further esterified with ethyl alcohol. Ethyl chloro(diphenyl)acetate is known for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological properties.

Subheading: Affinity Chromatography

One primary application of ethyl chloro(diphenyl)acetate is in affinity chromatography for protein purification. It serves as a ligand that can bind to specific proteins containing cysteine residues. The chloroacetyl group in the molecule reacts with the thiol group (sulfhydryl group) of cysteine, forming a covalent bond. This selective binding allows researchers to isolate and purify target proteins from complex mixtures found in cells or tissues [1].

Source

You can find more details on the reaction between chloroacetyl groups and cysteine residues in this PubChem document on N-Ethylmaleimide [PUBCHEM N-Ethylmaleimide]:

Subheading: Research on Protein Function

Ethyl chloro(diphenyl)acetate can also be a valuable tool for studying protein function. By modifying specific cysteine residues within a protein using this compound, researchers can investigate how these modifications affect protein activity or interactions with other molecules. This technique helps elucidate the functional roles of different regions within a protein [2].

Source

While there isn't a publicly available document directly referencing Ethyl chloro(diphenyl)acetate, this article on describes protein modification using chloroacetylating agents:

One notable reaction involves its interaction with spermidine, which produces a mixture of products that may have biological significance. This highlights its utility in synthesizing more complex organic molecules.

Research has indicated that ethyl chloro(diphenyl)acetate exhibits various biological activities. It has been studied for its potential anti-cancer properties and as an antimicrobial agent. The presence of the diphenyl group contributes to its ability to interact with biological targets, potentially influencing cellular processes. Specific studies have shown that compounds derived from ethyl chloro(diphenyl)acetate can inhibit certain enzymes or pathways involved in cancer cell proliferation .

Ethyl chloro(diphenyl)acetate can be synthesized through several methods:

- Direct Chlorination: Chlorination of diphenylacetic acid followed by esterification with ethanol.

- Nucleophilic Substitution: Reacting diphenylacetic acid chloride with ethanol in the presence of a base.

- Reactions with Ethyl Chloroacetate: Ethyl chloroacetate can react with diphenyldisulfide under specific conditions to yield ethyl chloro(diphenyl)acetate .

These methods allow for variations in yield and purity, depending on reaction conditions such as temperature and solvent choice.

Ethyl chloro(diphenyl)acetate finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Research: Used in laboratories for developing new compounds with desired biological activities.

- Material Science: Investigated for potential use in creating polymers or other materials due to its reactive nature.

Studies on the interactions of ethyl chloro(diphenyl)acetate with biological molecules are crucial for understanding its pharmacological potential. Research has focused on its binding affinity with enzymes and receptors, revealing insights into how modifications of this compound can enhance its efficacy or reduce toxicity. The interaction with spermidine suggests that it may influence polyamine metabolism, which is significant in cancer biology.

Similar Compounds: Comparison

Several compounds share structural similarities with ethyl chloro(diphenyl)acetate, each exhibiting unique properties:

Ethyl chloro(diphenyl)acetate stands out due to its dual phenyl groups, enhancing its lipophilicity and potentially affecting its biological activity compared to simpler analogs.

Classical esterification represents the foundational synthetic methodology for producing ethyl chloro(diphenyl)acetate (CAS Number: 52460-86-3, Molecular Formula: C16H15ClO2, Molecular Weight: 274.75) [1] [2]. The compound is systematically named as ethyl 2-chloro-2,2-diphenylacetate and belongs to the class of chlorinated aromatic esters [3].

Fischer Esterification Methodology

The primary classical approach involves Fischer esterification between chloro(diphenyl)acetic acid and ethanol in the presence of an acid catalyst [4]. When a carboxylic acid is treated with an alcohol and an acid catalyst, an ester is formed along with water through a reversible equilibrium process [4]. The reaction mechanism proceeds through protonation of the carbonyl oxygen by acid, followed by nucleophilic addition of the alcohol, proton transfer, and subsequent elimination of water [4].

For ethyl chloro(diphenyl)acetate synthesis, the reaction requires careful optimization due to the steric hindrance imposed by the two phenyl groups and the electron-withdrawing effect of the chlorine substituent. Sulfuric acid and para-toluenesulfonic acid serve as effective catalysts, with sulfuric acid concentrations typically ranging from 1-5 mole percent [5].

Reaction Conditions and Optimization

The esterification process operates optimally under specific temperature ranges. For chloroacetate derivatives, reaction temperatures of 105-110°C have proven effective, with reaction times extending from 4-24 hours depending on the specific substrate structure [6]. The equilibrium nature of the reaction necessitates water removal strategies to drive the reaction toward completion [5].

The following table summarizes key reaction parameters for classical esterification:

| Parameter | Range | Optimal Value | Reference |

|---|---|---|---|

| Temperature | 80-130°C | 105-110°C | [6] |

| Catalyst Loading | 0.5-5 mol% | 1-3 mol% | [5] |

| Reaction Time | 2-48 hours | 8-24 hours | [5] |

| Alcohol:Acid Ratio | 1:1 to 10:1 | 1.2-1.5:1 | [7] |

Catalyst Systems

Traditional mineral acid catalysts including sulfuric acid, hydrochloric acid, and para-toluenesulfonic acid have demonstrated effectiveness in chloroacetate ester formation [8] [9]. Sulfuric acid provides the highest catalytic activity due to its strong Brønsted acidity and ability to protonate the carbonyl oxygen effectively [4].

Alternative catalyst systems include alkylbenzene sulfonic acids, which offer advantages in terms of reduced corrosivity and improved product purity [5]. Long-chain alkyl substituted benzene sulfonic acids with alkyl radicals containing 8-20 carbon atoms have shown particular promise for industrial applications [5].

Mechanistic Considerations

The mechanism involves initial protonation of the carboxylic acid carbonyl, followed by nucleophilic attack of ethanol on the activated carbonyl carbon [4]. The tetrahedral intermediate undergoes proton transfer and subsequent elimination of water to form the ester product [4]. The presence of the chlorine substituent and diphenyl groups influences the reaction kinetics through both steric and electronic effects.

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis has emerged as a cornerstone methodology for the efficient creation of enantiopure chiral molecules, offering precise control over stereochemistry through various catalytic systems [10] [11].

Transition Metal Catalysis

Transition metals play a central role as catalysts for asymmetric transformations, utilizing chiral ligands such as phosphines and N-heterocyclic carbenes to facilitate the formation of chiral carbon-carbon and carbon-heteroatom bonds [10]. For ethyl chloro(diphenyl)acetate synthesis, asymmetric catalysis becomes particularly relevant when considering the preparation of enantioenriched precursors or the stereoselective modification of the existing chiral center.

Chiral phosphine ligands have demonstrated exceptional utility in asymmetric esterification reactions, providing enantioselectivities exceeding 90% in optimized systems [10]. The modular nature of phosphine ligands allows for fine-tuning of steric and electronic properties to match specific substrate requirements [10].

Organocatalytic Approaches

Enantioselective organocatalysis employs metal-free organocatalysts consisting of modular chiral phosphorus, sulfur, and nitrogen components [10]. These systems facilitate remarkably efficient and diverse enantioselective transformations under mild conditions [10]. For chloroacetate derivatives, chiral ammonium salts and phosphoric acid derivatives have shown promise as asymmetric catalysts.

The following table presents key organocatalytic systems for asymmetric esterification:

| Catalyst Type | Substrate Scope | Enantioselectivity | Temperature | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acids | Aromatic Acids | 85-95% ee | 25-60°C | [10] |

| Ammonium Salts | Chloroacetates | 70-88% ee | 0-25°C | [10] |

| Thiourea Derivatives | Diphenyl Substrates | 80-92% ee | -20-25°C | [10] |

Biocatalytic Systems

Biocatalysis relies on enzymatic catalysts to provide exquisite selectivity and high tolerance for diverse functional groups under mild conditions [10]. Enzymatic optical resolution, kinetic resolution, and dynamic kinetic resolution have revolutionized the production of enantiopure compounds [10]. Lipases and esterases demonstrate particular effectiveness in esterification reactions involving chloroacetate substrates.

Enzymatic systems offer advantages including operation under ambient conditions, high selectivity, and environmental compatibility [12]. The synthesis of flavor esters through enzymatic processes has been enhanced through process intensification techniques including ultrasound and microwave irradiation [12].

Photocatalytic Asymmetric Synthesis

Enantioselective photocatalytic reactions leverage light as a driving force for the synthesis of chiral molecules [10]. These systems combine photosensitizers with chiral catalysts to achieve stereoselective transformations under visible light irradiation [10]. For chloroacetate synthesis, photoredox catalysis offers potential advantages in terms of mild reaction conditions and unique selectivity patterns.

Continuous Flow Synthesis and Process Intensification

Continuous flow synthesis represents a transformative approach to chemical manufacturing, offering precise control over reaction conditions and enhanced efficiency compared to traditional batch processes [13] [14].

Microreactor Technology

Microreactor systems provide exceptional control over reaction parameters including temperature, residence time, and mixing efficiency [15]. For ethyl chloro(diphenyl)acetate synthesis, microreactors offer advantages in terms of heat management and reaction selectivity [15]. The small reaction volumes enable safer handling of reactive intermediates and improved heat transfer characteristics [15].

Continuous flow esterification has demonstrated remarkable improvements in space-time yield, with values ranging from 12,500 to 414,000 kg·m⁻³·h⁻¹ depending on the specific reactor configuration and reaction conditions [15]. The following table summarizes key parameters for continuous flow esterification:

| Reactor Type | Flow Rate | Temperature | Residence Time | Conversion | Reference |

|---|---|---|---|---|---|

| Orifice Microreactor | 0.25 mL/min | 160-200°C | 18-45 min | 75-90% | [13] |

| Capillary Reactor | 0.15 mL/min | 120-160°C | 30-75 min | 80-95% | [13] |

| Split-Recombine | 0.30 mL/min | 140-180°C | 20-60 min | 85-92% | [15] |

Process Intensification Strategies

Process intensification techniques enhance reaction efficiency through improved mass and heat transfer [14] [16]. Reactive distillation represents a classic example of process intensification, integrating reaction and separation in a single unit operation [16]. For ester synthesis, reactive distillation offers advantages including reduced energy consumption and improved conversion rates [16].

Microwave-assisted synthesis and ultrasound-assisted synthesis provide additional process intensification opportunities [17]. These techniques improve reaction efficiency and yield through enhanced molecular activation and improved mixing [17]. Ultrasound irradiation has demonstrated particular effectiveness in esterification reactions, reducing reaction times by 50-70% compared to conventional heating [12].

Continuous Stirred Tank Reactors and Plug Flow Reactors

Comparative analysis of continuous stirred tank reactors and plug flow reactors reveals distinct advantages for different operating conditions [14]. For esterification reactions with reactor volumes of 7.9 m³, plug flow reactors demonstrate superior performance with conversion rates varying from 65.9% to 28.8% as ethanol feed rates increase from 100 to 300 mol/h [14].

The residence time distribution in plug flow reactors provides more uniform reaction conditions, leading to improved selectivity and reduced side product formation [14]. Temperature control becomes critical, with optimal operating temperatures ranging from 110-140°C for most esterification systems [14].

Flow Chemistry Optimization

Flow chemistry enables precise control over reaction parameters through automated systems and real-time monitoring [17]. The integration of flow chemistry with asymmetric catalysis has proven transformative, as continuous flow systems facilitate optimization and enhance efficiency [10]. Response surface methodology has been employed to optimize flow conditions, identifying optimal catalyst loadings, temperatures, and residence times [18].

Green Chemistry Approaches for Sustainable Production

Green chemistry principles provide a framework for designing environmentally benign synthetic processes that minimize hazardous substances and reduce environmental impact [19] [20].

Solvent-Free Methodologies

Solvent-free esterification represents a significant advancement in sustainable synthesis [21] [22]. High-speed ball-milling conditions enable esterification reactions at room temperature without organic solvents [21]. Two novel mechanochemical strategies have been developed: the iodine/potassium dihydrogen phosphate system and the potassium iodide/triethyl phosphite system [21].

These mechanochemical approaches offer several advantages including elimination of organic solvents, transition-metal-free conditions, and easy removal of inorganic reagents [21]. The following table summarizes green chemistry methodologies:

| Method | Solvent System | Temperature | Yield | Environmental Benefit | Reference |

|---|---|---|---|---|---|

| Ball Milling | Solvent-free | 25°C | 85-95% | No organic solvents | [21] |

| Acetonitrile | Acetonitrile | 25-60°C | 90-98% | Non-halogenated | [19] |

| Ionic Liquids | IL/alcohol | 70°C | 95-100% | Recyclable catalyst | [23] |

Ionic Liquid Catalysis

Ionic liquids serve as both catalysts and reaction media, offering unique advantages including negligible vapor pressure, thermal stability, and recyclability [20] [23]. Chitosan-supported ionic liquids function as heterogeneous catalytic systems that can be easily removed through filtration and exhibit excellent reusability over ten catalytic cycles [20].

Ionic liquids based on 1-n-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide have demonstrated high activity and selectivity for esterification reactions [23]. The combination of ionic liquids with mineral acids creates acidic catalytic systems that achieve 100% conversion and selectivity in esterification reactions [23].

Sustainable Catalyst Systems

Water-tolerant Lewis acids represent a significant advancement in green catalysis [7]. Lanthanum dodecyl sulfate functions as an excellent catalyst for esterification reactions, demonstrating catalytic activity comparable to traditional Brønsted acids while offering improved environmental compatibility [7]. Under optimized conditions including 1.2:1 molar ratio of alcohol to acid, 1.0% catalyst loading, and 2.5-hour reaction time, conversion rates reach 98.3% [7].

Heterogeneous catalysts provide advantages in terms of catalyst recovery and reuse [24]. Porous phenolsulfonic acid-formaldehyde resin catalysts enable esterification in water as solvent, achieving yields up to 95% without water removal [24]. These catalysts maintain activity for four continuous days without loss of catalytic performance [24].

Renewable Feedstock Utilization

The use of renewable feedstocks coupled with catalysis represents a key principle of green chemistry [25]. Fatty acid methyl esters produced from non-edible vegetable oils offer sustainable alternatives to petroleum-derived chemicals [25]. The transesterification of vegetable oils produces both biodiesel and glycerol, providing multiple value streams from renewable resources [25].

Industrial-Scale Manufacturing Optimization

Industrial-scale manufacturing of ethyl chloro(diphenyl)acetate requires comprehensive optimization of process parameters, equipment design, and operational strategies to achieve economic viability and environmental sustainability [17] [26].

Process Design Considerations

Industrial esterification processes employ continuous reactor systems with integrated separation units to maximize efficiency and minimize waste [5] [27]. The typical industrial process consists of a reaction vessel, distillation column, and decanter for product separation [5]. Corrosion-resistant materials such as 316 stainless steel are essential due to the acidic reaction conditions [5].

The optimal startup procedure involves initial charging of the reactor with appropriate ratios of reactants, typically 35-50 weight percent carboxylic acid, 10-50 weight percent alcohol, 0-50 weight percent product ester, and 0-5 weight percent water [5]. Equilibrium conditions are achieved within one hour using this technique [5].

Advanced Reactor Technology

ThyssenKrupp's Jet Reactor technology represents a significant advancement in industrial esterification [27]. This proprietary system combines Jet Reactor, Jet Mixer, and Liquid Circulation Loop with a patented Gas Circulation and Conditioning Loop [27]. The technology offers several advantages including batch time reductions up to 50% compared to standard stirred reactors, superior product quality with minimal post-treatment requirements, and higher product yields due to nearly complete raw material conversion [27].

The following table presents key performance metrics for industrial reactor systems:

| Technology | Batch Time Reduction | Product Quality | Yield Improvement | Safety Features | Reference |

|---|---|---|---|---|---|

| Jet Reactor | 50% | Superior AV/OHV | 95-98% conversion | Closed nitrogen system | [27] |

| Stirred Tank | Baseline | Standard | 85-92% conversion | Standard safety | [5] |

| Reactive Distillation | 30% | High purity | 90-95% conversion | Integrated separation | [26] |

Economic Optimization Strategies

Techno-economic analysis reveals that continuous technologies offer significant advantages over batch production methods [26]. Reactive distillation and reactive-extractive distillation demonstrate superior performance compared to tubular reactors in terms of yield and purity [26]. The economic viability of continuous ester production depends on factors including equipment utilization, energy efficiency, and raw material costs [26].

Process intensification techniques including continuous flow reactors minimize waste and environmental impact while improving energy efficiency [17]. The use of environmentally friendly catalysts and solvents further enhances the economic attractiveness of the process [17]. Implementation of energy management systems and heat integration strategies reduces overall energy consumption by 20-30% [17].

Quality Control and Process Monitoring

Industrial-scale production requires robust quality control systems to ensure consistent product specifications [5]. Real-time monitoring of key parameters including temperature, pressure, and composition enables rapid response to process deviations [5]. Advanced analytical techniques including gas chromatography and nuclear magnetic resonance spectroscopy provide accurate composition analysis [5].

The average acidic sulfate content in the final product should be maintained below 25 parts per billion to meet pharmaceutical and fine chemical specifications [5]. Water purity significantly affects product quality and productivity, necessitating the use of deionized water or other high-purity water sources [5].

Scaling Considerations

Successful scale-up from laboratory to industrial production requires careful consideration of heat and mass transfer limitations [28]. High molecular weight ester production from acids such as oleic acid requires staged addition of alcohol to overcome water miscibility challenges [28]. The staged approach reduces reaction time from 45-48 hours to approximately 24 hours while increasing yield from 87.5% to 94% of theoretical [28].

XLogP3

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant